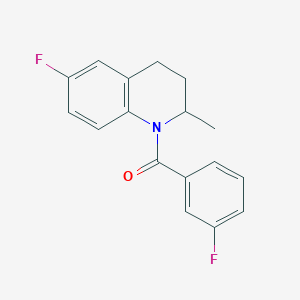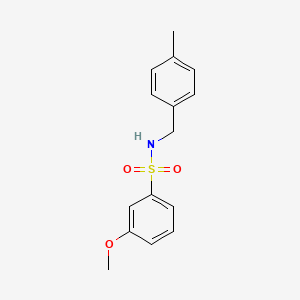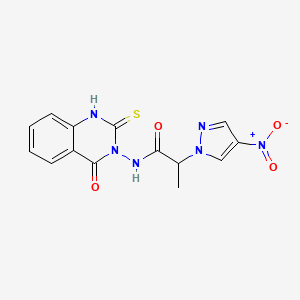
2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a bromophenyl group and a thiazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-bromoaniline with 4,5-dimethyl-2-thiazolyl acetic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
科学的研究の応用
2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 2-(4-fluorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 2-(4-methylphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the electronic effects of bromine can influence the compound’s interaction with molecular targets, potentially leading to different biological activities.
特性
分子式 |
C13H13BrN2OS |
|---|---|
分子量 |
325.23 g/mol |
IUPAC名 |
2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H13BrN2OS/c1-8-9(2)18-13(15-8)16-12(17)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,15,16,17) |
InChIキー |
VPWQOMIOSTXPEW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide](/img/structure/B14930639.png)

![1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B14930673.png)

![5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14930677.png)


![N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14930697.png)
![1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B14930700.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B14930703.png)
![N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B14930709.png)

